molecular formula C6H8N2O B1598519 2,5-Dimethylpyrazine 1-oxide CAS No. 6890-37-5

2,5-Dimethylpyrazine 1-oxide

Cat. No. B1598519
CAS RN: 6890-37-5
M. Wt: 124.14 g/mol
InChI Key: JXYUJHIUMUUOJM-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazine is a class of compounds that occur almost ubiquitously in nature . It is used as a flavoring additive and is majorly formed during the heating of food . It is also used in laboratory chemicals .


Synthesis Analysis

Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds . In a few cases, the initial metabolites have been characterized .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylpyrazine is C6H8N2 . It has a molecular weight of 108.1411 . It is a monocyclic aromatic ring with two nitrogen atoms in para position .


Chemical Reactions Analysis

In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .


Physical And Chemical Properties Analysis

2,5-Dimethylpyrazine is a colorless to pale yellow liquid with a distinct odor resembling roasted peanuts or coffee . One of the prominent features of 2,5-Dimethylpyrazine is its high boiling point of approximately 212°C . This property makes it suitable for applications that require elevated temperatures .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2,5-dimethyl-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-4-8(9)6(2)3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYUJHIUMUUOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400807
Record name 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrazine 1-oxide

CAS RN

6890-37-5
Record name 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K MATSUURA, M INOMATA, S OIKAWA… - Chemical and …, 1975 - jstage.jst.go.jp
On reacting VII with an excess of phosphorus oxychloride at 170, 3, 6-dichloro-2, 5-bis-(chloromethyl) pyrazine (XI) and 3, 6-dichloro-5—chloromethyl—Q—methylpyrazine 1-oxide (XII) …
Number of citations: 4 www.jstage.jst.go.jp
SE McKay, JA Sooter, SG Bodige… - Heterocyclic …, 2001 - degruyter.com
In the course of investigations into the intermolecular interactions of azaaromatic TV-oxides it was necessary to perform oxidations of the pyridine and pyrazine moieties. Generally, it …
Number of citations: 14 www.degruyter.com
A Ohta, Y AKITA, M HARA - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
The reactions of 2, 5-dimethylpyrazine 1-oxide (XI), 2, 5-diethylpyrazine 1-oxide (XIII), 2-methyl-5-phenylpyrazine 1-oxide (XV), and 2-methyl-5-phenylpyrazine 4-oxide (XVI) with …
Number of citations: 42 www.jstage.jst.go.jp
B KLEIN, J BERKOWITZ… - The Journal of Organic …, 1961 - ACS Publications
The course of the reaction was readily followed by measuring the disappearance of theiV-oxide ab-sorption peak at about 260 m# i and the appearance of an absorption peak at about …
Number of citations: 34 pubs.acs.org
B Klein, J Berkowitz - Journal of the American Chemical Society, 1959 - ACS Publications
The preparation of pyrazine and substituted pyrazine mono- and di-N-oxides hasbeen improved and simplified. The N-oxides, preparedby the method of Ochiai are: pyrazine-1-oxide, a …
Number of citations: 107 pubs.acs.org
B Klein, E O'Donnell, J Auerbach - The Journal of Organic …, 1967 - ACS Publications
Marked activation of the chloro group to nucleophilic replacement by ammonia and amines by the N-oxide function was demonstrated when the reactivities of chloropyrazine and 3-…
Number of citations: 10 pubs.acs.org
RA Baxter, GT Newbold, FS Spring - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… IN Part IV (J., 1947, 1183), we described the preparation of 2 : 5-dimethylpyrazine 1-oxide (VI) and 2 : 5-dimethylpyrazine 1 : 4-dioxide (I) and we showed that, when treated with …
Number of citations: 4 pubs.rsc.org
N Sato, T Matsuura - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
3‐Chloro‐2,5‐dimethylpyrazine 1‐oxide underwent cross‐coupling with dialkylzinc reagents forming 3‐alkyl‐2,5‐dimethylpyrazine 1‐oxides. The reaction was realized by catalytic 1,3‐…
Number of citations: 6 onlinelibrary.wiley.com
L Bauer, AL Hirsch - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of each ofthe three isomeric picoline N-oxides with l-propanethiol inthe presence of benzene-sulfonyl chloride produced a number of isomeric propylmercaptopicolines. …
Number of citations: 12 pubs.acs.org
V Petkevičius, J Vaitekūnas, D Vaitkus, N Čėnas… - Catalysts, 2019 - mdpi.com
The aromatic N-oxides have received increased attention over the last few years due to their potential application in medicine, agriculture and organic chemistry. As a green alternative …
Number of citations: 9 www.mdpi.com

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